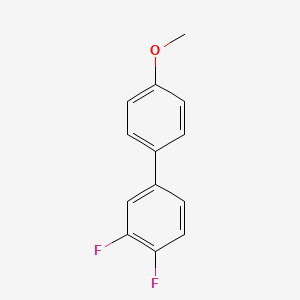

3,4-Difluoro-4'-methoxybiphenyl

Descripción

Propiedades

Fórmula molecular |

C13H10F2O |

|---|---|

Peso molecular |

220.21 g/mol |

Nombre IUPAC |

1,2-difluoro-4-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |

Clave InChI |

GYBIISSDQGGHSE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-4’-methoxy-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction between 3,4-difluoroiodobenzene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium phosphate in a solvent mixture of tetrahydrofuran and water can yield the desired product .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 3,4-Difluoro-4’-methoxy-1,1’-biphenyl, often employs scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the electron-rich nature of the biphenyl scaffold.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.

Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Cross-Coupling: Palladium catalysts and bases like potassium phosphate are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

3,4-Difluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.

Mecanismo De Acción

The mechanism by which 3,4-Difluoro-4’-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. For instance, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets, while the methoxy group can influence its electronic properties and reactivity .

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The compound’s reactivity and electronic behavior are influenced by substituents. Key comparisons include:

- Methoxy vs. Nitro : The methoxy group enhances electron density on the biphenyl core, favoring electrophilic substitution reactions, whereas the nitro group deactivates the ring, directing reactivity toward nucleophilic pathways .

- Alkyl vs. Methoxy : Cyclohexyl or propyl substituents (e.g., 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl) introduce hydrophobicity and mesomorphic properties, critical for liquid crystal applications .

Physical Properties and Solubility

Substituents significantly impact melting points, boiling points, and solubility:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₀F₂O | 232.21 | Not reported | ~1.2 (predicted) | Polar solvents (e.g., acetone) |

| 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | C₂₀H₂₂F₂ | 300.39 | Not reported | ~1.15 | Non-polar solvents (hexane) |

| 3,4-Difluoro-4′-nitrobiphenyl | C₁₂H₇F₂NO₂ | 235.19 | 343.9 (predicted) | 1.208 | Moderate polarity (DCM/EtOH) |

- Methoxy Derivative: Higher polarity due to -OCH₃ enhances solubility in polar solvents like acetone or ethanol .

- Alkylcyclohexyl Derivatives: Bulkier substituents reduce polarity, favoring solubility in non-polar solvents and improving thermal stability in LCDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.